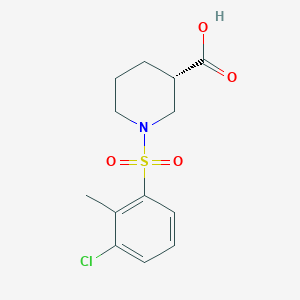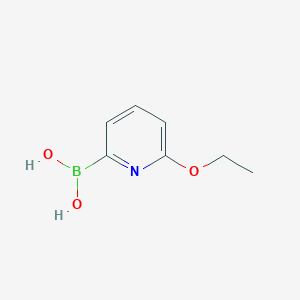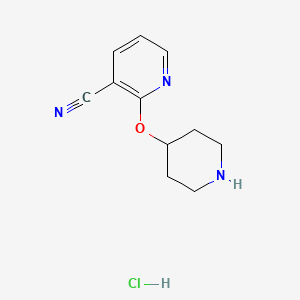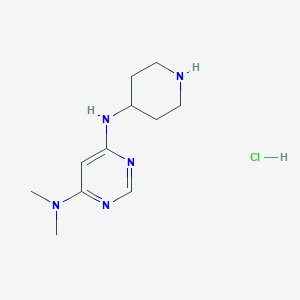
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid, commonly referred to as CMPP, is a chiral sulfonamide that has been used in a variety of scientific research applications. CMPP is a versatile reagent that has been used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CMPP has also been used in the synthesis of a variety of natural products, such as proteins, peptides, and carbohydrates. Furthermore, CMPP has been used to study the mechanism of action of several drugs, as well as the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Environmental and Analytical Chemistry
The compound's structure, similar to that of parabens and other benzenesulfonyl derivatives, makes it relevant in studies related to environmental chemistry, specifically in the analysis and understanding of the occurrence, fate, and behavior of such compounds in aquatic environments. For instance, studies on parabens, which are structurally similar, show their ubiquitous presence in surface water and sediments, raising concerns about their environmental impact and necessitating detailed analysis and monitoring (Haman, Dauchy, Rosin, & Munoz, 2015).
Organic Synthesis and Medicinal Chemistry
The compound's structure is also indicative of its potential role in organic synthesis and medicinal chemistry. The reactivity of piperidine and benzenesulfonyl moieties, as seen in literature, suggests applications in synthesizing complex organic molecules and exploring their biological activities. Research has delved into the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, a group structurally akin to the compound , highlighting its potential in the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).
Biocatalysis and Fermentation Technology
Given its carboxylic acid moiety, this compound may also have relevance in studies related to biocatalysis and fermentation technology. Carboxylic acids have been noted for their roles as precursors in various industrial chemicals and their inhibitory effects on microbes used in fermentative production, which is an area of interest in bioengineering and industrial microbiology (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
(3S)-1-(3-chloro-2-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-11(14)5-2-6-12(9)20(18,19)15-7-3-4-10(8-15)13(16)17/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZAAQOSAHCUEV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)








![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)

